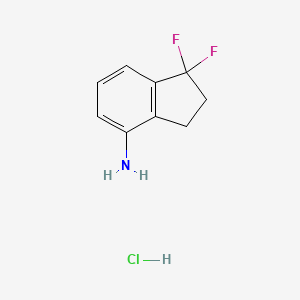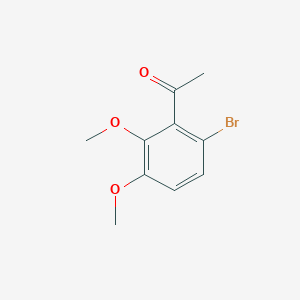![molecular formula C10H6F3NO2 B13678431 2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678431.png)
2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one typically involves the introduction of a trifluoromethyl group into the oxazinone ring. One common method is the reaction of 4-methyl-2-trifluoromethyl-1,3-oxazin-6-one with indoles in an acidic medium. This reaction proceeds at the C-2 atom and leads to the formation of 2-(indol-3-yl)-4-methyl-2-trifluoromethyl-2,3-dihydro-1,3-oxazin-6-ones with yields ranging from 67% to 83% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of efficient and scalable synthetic routes, such as one-pot synthesis protocols, is crucial for industrial applications .
化学反应分析
Types of Reactions
2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C-2 position.
Cyclization Reactions: It can form complex heterocyclic structures through cyclization reactions.
Addition Reactions: The compound reacts with nucleophiles such as water and methanol, adding at the C-2 atom even at room temperature.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include indoles, pyrroles, and N,N-dimethylaniline. Reaction conditions often involve acidic media and solvents like dry tetrahydrofuran (THF) .
Major Products Formed
The major products formed from reactions involving this compound include various indole derivatives and complex heterocyclic structures, which are of interest for their potential biological activities .
科学研究应用
2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
作用机制
The mechanism of action of 2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one involves its high reactivity with nucleophiles, which allows it to form stable adducts and complex heterocyclic structures.
相似化合物的比较
Similar Compounds
4-Methyl-2-trifluoromethyl-1,3-oxazin-6-one: Shares a similar structure but lacks the methyl group at the C-2 position.
2-Trifluoromethyl-1,3-oxazin-6-ones: These compounds exhibit similar reactivity but differ in their substitution patterns.
Uniqueness
2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both the methyl and trifluoromethyl groups enhances its potential as a versatile building block in synthetic chemistry .
属性
分子式 |
C10H6F3NO2 |
|---|---|
分子量 |
229.15 g/mol |
IUPAC 名称 |
2-methyl-6-(trifluoromethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H6F3NO2/c1-5-14-8-3-2-6(10(11,12)13)4-7(8)9(15)16-5/h2-4H,1H3 |
InChI 键 |
LZZXMINFPBCZJP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide](/img/structure/B13678372.png)


![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13678389.png)
![Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13678392.png)

![Methyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678398.png)


![4-Bromo-3-ethylbenzo[d]isoxazole](/img/structure/B13678413.png)


![8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13678429.png)

